N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
Description
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound that features a benzamide core with various substituents, including a chlorophenyl group and a methoxyphenyl-oxadiazole moiety
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-18-12-6-15(7-13-18)22-26-21(31-27-22)14-30-20-5-3-2-4-19(20)23(28)25-17-10-8-16(24)9-11-17/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZDBRDQHFCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Attachment of the Benzamide Core: The oxadiazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of the oxadiazole moiety.
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide: Similar structure but with different substituents on the benzamide core.
Uniqueness
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
